molecular formula C9H10ClNO4S B14797298 Benzenesulfonic acid, 4-(acetylamino)-3-chloro-5-methyl-

Benzenesulfonic acid, 4-(acetylamino)-3-chloro-5-methyl-

Katalognummer: B14797298
Molekulargewicht: 263.70 g/mol
InChI-Schlüssel: OXNPRSIETRNSPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonic acid, 4-(acetylamino)-3-chloro-5-methyl- is an organosulfur compound with the molecular formula C9H10ClNO4S. This compound is a derivative of benzenesulfonic acid, characterized by the presence of an acetylamino group, a chlorine atom, and a methyl group on the benzene ring. It is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 4-(acetylamino)-3-chloro-5-methyl- typically involves the sulfonation of benzene derivatives. One common method is the reaction of acetanilide with chlorosulfonic acid, followed by acetylation. The reaction conditions often include:

    Temperature: Controlled to prevent decomposition.

    Reagents: Chlorosulfonic acid, acetic anhydride, and acetanilide.

    Catalysts: Sometimes, catalysts like sulfuric acid are used to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation reactors where benzene derivatives are treated with sulfonating agents under controlled conditions. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonic acid, 4-(acetylamino)-3-chloro-5-methyl- undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the removal of the sulfonic acid group.

    Substitution: Electrophilic aromatic substitution reactions are common, where the sulfonic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions include various substituted benzenesulfonic acids, sulfonamides, and sulfonyl chlorides.

Wissenschaftliche Forschungsanwendungen

Benzenesulfonic acid, 4-(acetylamino)-3-chloro-5-methyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Benzenesulfonic acid, 4-(acetylamino)-3-chloro-5-methyl- involves its interaction with specific molecular targets. For instance, as an hNE inhibitor, it binds to the active site of the enzyme, preventing its catalytic activity. The binding involves interactions with the Ser195-Asp102-His57 catalytic triad, leading to the formation of a covalent acyl-enzyme complex .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenesulfonic acid: The parent compound, simpler in structure without the acetylamino, chlorine, and methyl groups.

    Sulfanilic acid: Contains an amino group instead of an acetylamino group.

    p-Toluenesulfonic acid: Contains a methyl group but lacks the acetylamino and chlorine groups.

Uniqueness

Benzenesulfonic acid, 4-(acetylamino)-3-chloro-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetylamino group enhances its potential as an enzyme inhibitor, while the chlorine and methyl groups contribute to its reactivity and stability.

Eigenschaften

Molekularformel

C9H10ClNO4S

Molekulargewicht

263.70 g/mol

IUPAC-Name

4-acetamido-3-chloro-5-methylbenzenesulfonic acid

InChI

InChI=1S/C9H10ClNO4S/c1-5-3-7(16(13,14)15)4-8(10)9(5)11-6(2)12/h3-4H,1-2H3,(H,11,12)(H,13,14,15)

InChI-Schlüssel

OXNPRSIETRNSPH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1NC(=O)C)Cl)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.